4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted pyridine with an imidazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocycles such as:
Pyridine derivatives: Compounds like pyridine-4-boronic acid pinacol ester.
Imidazole derivatives: Compounds like benzimidazole and its derivatives.
Uniqueness
4-(Butan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-butan-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H17N3/c1-3-7(2)9-10-8(4-5-11-9)12-6-13-10/h6-7,9,11H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
LSUXKBJEUOFPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C2=C(CCN1)NC=N2 |
Origin of Product |
United States |
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